2-(Naphthalen-2-yl)ethyl 2-oxopropanoate
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Overview
Description
2-(Naphthalen-2-yl)ethyl 2-oxopropanoate is an organic compound with a molecular structure that includes a naphthalene ring attached to an ethyl group, which is further connected to an oxopropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)ethyl 2-oxopropanoate typically involves the esterification of 2-naphthol with ethyl 2-oxopropanoate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-2-yl)ethyl 2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(Naphthalen-2-yl)ethyl 2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)ethyl 2-oxopropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their activity and function .
Comparison with Similar Compounds
2-(Naphthalen-2-yl)oxazole: Similar in structure but contains an oxazole ring instead of an oxopropanoate group.
Methyl 3-(naphthalen-2-yl)-3-oxopropanoate: Similar but with a methyl ester group instead of an ethyl ester group
Uniqueness: 2-(Naphthalen-2-yl)ethyl 2-oxopropanoate is unique due to its specific ester linkage and the presence of both naphthalene and oxopropanoate groups.
Properties
CAS No. |
78998-24-0 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-naphthalen-2-ylethyl 2-oxopropanoate |
InChI |
InChI=1S/C15H14O3/c1-11(16)15(17)18-9-8-12-6-7-13-4-2-3-5-14(13)10-12/h2-7,10H,8-9H2,1H3 |
InChI Key |
NCSMHZHMSUMVES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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